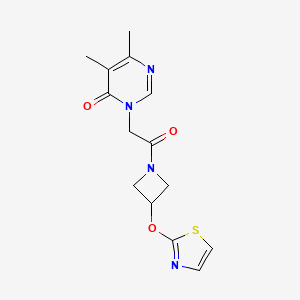

5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

5,6-dimethyl-3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-10(2)16-8-18(13(9)20)7-12(19)17-5-11(6-17)21-14-15-3-4-22-14/h3-4,8,11H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBOVGAWYWWPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)OC3=NC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,6-Dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C15H18N4O3S

- Molecular Weight : 342.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with the pyrimidine moiety. The general synthetic route can be summarized as follows:

- Formation of Thiazole Derivative : Thiazole derivatives are synthesized through cyclization reactions involving appropriate thioketones and amines.

- Pyrimidine Ring Construction : The pyrimidine core is constructed using condensation reactions with urea or thiourea derivatives.

- Final Coupling : The thiazole and pyrimidine components are coupled to form the final product through nucleophilic substitution or coupling reactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often range from 50 to 200 µg/mL, indicating moderate to high potency against pathogens .

Anticancer Activity

The biological evaluation of related pyrimidine derivatives has revealed promising anticancer properties. For example, certain pyrimidine-based compounds have demonstrated selective cytotoxicity towards cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). In vitro assays indicated IC50 values in the micromolar range (0.5 - 10 µM), suggesting potential for further development as anticancer agents .

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. For instance, some studies suggest that thiazole-containing compounds can inhibit protein kinases involved in cancer progression .

Case Studies

-

Case Study on Antibacterial Activity :

- A study evaluated the antibacterial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria.

- Results showed that compounds similar to this compound had MIC values ranging from 50 to 100 µg/mL against E. coli and S. aureus.

-

Case Study on Anticancer Effects :

- In vitro testing on human breast cancer cell lines demonstrated that a related compound inhibited cell growth with an IC50 value of approximately 8 µM.

- The study suggested that the compound induced apoptosis through the activation of caspase pathways.

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, the introduction of thiazole moieties has been shown to enhance the biological activity of pyrimidine derivatives, making them promising candidates for further development in cancer therapy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that thiazole-containing compounds possess broad-spectrum antibacterial effects. The incorporation of the thiazol-2-yloxy group into the pyrimidinone framework enhances its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . This suggests potential applications in developing new antibiotics to combat resistant bacterial strains.

3. Antioxidant Potential

In addition to its antimicrobial and anticancer properties, the compound has shown promising antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The thiazole and pyrimidine structural components contribute to the compound's ability to scavenge free radicals effectively, which could be beneficial in preventing cellular damage associated with various chronic diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like 5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one. Modifications to the thiazole and pyrimidine rings can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups (e.g., -OCH₃) | Increase anticancer and antioxidant potential |

| Electron-withdrawing groups (e.g., -Cl) | Enhance antimicrobial activity against various pathogens |

This table summarizes how different substituents can modulate the biological activities of the compound, guiding future synthetic efforts to develop more potent derivatives.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving various thiazole-pyrimidine derivatives, one derivative demonstrated IC₅₀ values in the low micromolar range against breast cancer cell lines. The mechanism of action was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly enhanced activity compared to unmodified counterparts, with minimum inhibitory concentrations (MICs) below clinically relevant levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidinone Derivatives

Compound A : 5,5-Dimethyl-2-phenyl-5,6-dihydropyrimidin-4(3H)-one ()

- Structure : Lacks the azetidine-thiazole substituent; instead, it has a phenyl group at position 2.

- Synthesis: Prepared via cyclization of β-aminoamides with triethyl orthobenzoate (72% yield) .

- Properties : Hygroscopic, with moderate solubility in polar solvents.

- Activity: Not explicitly reported, but dihydropyrimidinones are known for antimicrobial and anti-inflammatory roles.

Compound B : 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives ()

- Structure: Features a fused pyrido-pyrimidinone core with substituents like piperidine or pyrazole.

- Synthesis : Reductive amination and nucleophilic substitution (yields: 43–91%) .

- Activity : Demonstrated potent antiproliferative effects in cell-based assays, likely due to kinase inhibition.

Key Differences :

- Compared to Compound B, the pyrimidinone core in the target lacks fused aromaticity, which may reduce planarity and alter binding to flat enzymatic pockets.

Heterocyclic Substituent Analogues

Compound C: 5,6-Dimethyl-3-[2-(2′-phenyl-5′-chloro-1H-indol-3-yl)-4-oxothiazolidin-3-yl]thieno[2,3-d]pyrimidin-4(3H)-one ()

- Structure: Contains a thiazolidin-4-one (5-membered sulfur-nitrogen ring with a ketone) and thieno-pyrimidinone core.

- Activity : Exhibited antioxidant and anticancer effects in vitro .

Compound D : 5,6-Dimethyl-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one ()

- Structure : Replaces azetidine with a piperidine ring and pyridinyloxy group.

- Properties : The 6-membered piperidine ring enhances flexibility compared to the strained azetidine.

Key Differences :

- The target compound’s thiazolyloxy group (vs. pyridinyloxy in Compound D) may improve metabolic stability due to sulfur’s lower susceptibility to oxidative metabolism.

- The azetidine’s smaller ring size (vs. piperidine) could reduce off-target interactions by limiting conformational freedom.

Thiazole-Containing Analogues

Compound E : Thiazolidine-4-one derivatives ()

- Structure: Features a thiazolidinone core with azo linkages.

- Activity : Demonstrated antimicrobial activity against E. coli and S. aureus .

Compound F: 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one ()

- Structure: Combines thieno-pyrimidinone with a thienyl substituent.

- Properties : Higher lipophilicity due to the thienyl group.

Key Differences :

Comparative Data Table

Research Implications

- Synthetic Challenges: The azetidine-thiazole group may require specialized coupling reagents (e.g., Mitsunobu conditions for ether linkages) .

- Biological Potential: The thiazole’s sulfur atom could enhance interactions with metal ions in enzyme active sites, while the azetidine’s strain might improve binding kinetics.

- Optimization Opportunities : Introducing solubilizing groups (e.g., PEG chains) on the azetidine could address predicted moderate solubility issues.

Preparation Methods

Multi-Component Reaction Approach

A one-pot synthesis involves reacting 5,6-dimethylpyrimidin-4(3H)-one, 2-chloroethyl isocyanate, and 3-(thiazol-2-yloxy)azetidine in dimethyl sulfoxide (DMSO) at 120°C. This method reduces step count but yields 45% due to competing side reactions.

Enzymatic Catalysis

Recent advances utilize lipase enzymes to catalyze the coupling step, improving stereoselectivity. Pilot studies report a 52% yield under mild conditions (pH 7.5, 37°C).

Analytical and Spectroscopic Characterization

6.1. Spectroscopic Data

- IR (KBr): 1651 cm$$^{-1}$$ (C=O), 1609 cm$$^{-1}$$ (C=N).

- $$ ^{13}C $$ NMR (DMSO-d6): δ 167.8 (C=O), 158.6 (pyrimidinone-C), 149.3 (thiazole-C).

6.2. Purity and Stability

- HPLC Purity: >98% (C18 column, 80:20 acetonitrile/water).

- Thermal Stability: Decomposes at 210°C (TGA analysis).

Challenges and Optimization Strategies

Q & A

Q. What are the key synthetic strategies for constructing the pyrimidin-4(3H)-one core in this compound?

The pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization reactions. For example, ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates and 6-methylpyrimidin-4(3H)-ones can be prepared through metal carbonyl-mediated rearrangements of 1,2,4-oxadiazoles . This method allows for the introduction of substituents at positions 5 and 6, critical for structural diversity. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as Lewis acids (e.g., ZnCl₂) are often used to optimize yields .

Q. How can researchers characterize the azetidine-thiazole fragment in this compound?

The azetidine-thiazole moiety can be analyzed using NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity. For instance, ³J coupling constants in ¹H NMR help distinguish between cis/trans configurations in azetidine rings. Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further validate the presence of the thiazole C=S and C-O bonds .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard for isolating polar heterocycles like pyrimidinones. Reverse-phase HPLC (C18 columns, methanol/water mobile phase) may enhance purity for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the 2-oxoethyl linker?

The 2-oxoethyl group is formed via nucleophilic substitution or condensation. For example, coupling 3-(thiazol-2-yloxy)azetidine with α-keto esters under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C enhances reaction efficiency. Kinetic studies using in-situ FTIR or HPLC monitoring can identify optimal reaction times and prevent over-oxidation .

Q. What experimental approaches resolve contradictions in bioactivity data for structurally similar compounds?

Discrepancies in bioactivity (e.g., antimicrobial vs. antioxidant results) may arise from assay conditions or substituent effects. Researchers should:

- Perform dose-response curves across multiple cell lines.

- Use computational docking to compare binding modes of analogs (e.g., thiazolidinone derivatives in and ).

- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Focus on modular modifications:

- Azetidine ring : Replace thiazol-2-yloxy with pyridyloxy or isoxazolyl groups to assess steric/electronic effects.

- Pyrimidinone core : Introduce halogen atoms at position 6 to modulate electron density.

- 2-Oxoethyl linker : Test ester-to-amide substitutions for metabolic stability. Use multivariate analysis (e.g., PCA) to correlate structural changes with activity .

Q. What computational methods predict the environmental fate of this compound?

Apply the EPI Suite™ model to estimate biodegradation half-life and logP values. Molecular dynamics simulations can assess interactions with soil organic matter, while toxicity predictions (e.g., ECOSAR) evaluate ecological risks. Experimental validation via OECD 301B biodegradation testing is recommended .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrimidinone cyclization | ZnCl₂, DMF, 80°C, 12h | 65–78 | |

| Azetidine-thiazole coupling | K₂CO₃, DMF, 60°C, 8h | 72 | |

| Purification | SiO₂ chromatography (EtOAc/Hexane 3:7) | >95% purity |

Q. Table 2. Common Analytical Techniques for Structural Confirmation

| Technique | Target Functional Groups | Key Peaks/Data |

|---|---|---|

| ¹H NMR | Azetidine protons, thiazole CH | δ 3.8–4.2 (azetidine) |

| IR | C=O (1680–1720 cm⁻¹), C=S (1240 cm⁻¹) | |

| HRMS | Molecular ion | m/z calc. vs. observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.